1H-Pyrrolo[3,4-c]pyridin-3(2H)-one 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 40107-95-7
VCID: VC2270387
InChI: InChI=1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10)
SMILES: C1C2=C(C=NC=C2)C(=O)N1
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one

CAS No.: 40107-95-7

Cat. No.: VC2270387

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one - 40107-95-7

Specification

CAS No. 40107-95-7
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 1,2-dihydropyrrolo[3,4-c]pyridin-3-one
Standard InChI InChI=1S/C7H6N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-2,4H,3H2,(H,9,10)
Standard InChI Key ROSODFDWJFAKQI-UHFFFAOYSA-N
SMILES C1C2=C(C=NC=C2)C(=O)N1
Canonical SMILES C1C2=C(C=NC=C2)C(=O)N1

Introduction

1H-Pyrrolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole and a pyridine nucleus. The specific fusion at positions 3 and 4 of the pyrrole and pyridine rings, respectively, defines its structural isomerism. The compound has been explored in various chemical and pharmaceutical contexts due to its unique properties and potential applications.

Key Characteristics:

  • Molecular Formula: C7H5ClN2O

  • Molecular Weight: 168.6 g/mol

  • Purity: ±97%

  • CAS Number: 853577-50-1

Biological and Pharmacological Applications

While specific biological activities of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one are not extensively documented, its structural similarity to other pyrrolopyridines suggests potential applications in various therapeutic areas. Pyrrolopyridine derivatives have been explored for their analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Related Pyrrolopyridine Derivatives:

  • Analgesic and Sedative Properties: Some pyrrolopyridine derivatives have shown significant analgesic and sedative effects, comparable to morphine and aspirin .

  • Antitumor Activity: Pyrrolopyridines have been studied for their potential in cancer treatment due to their ability to inhibit specific kinases or enzymes involved in tumor growth .

Synthesis and Chemical Modifications

The synthesis of 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one typically involves complex organic chemistry reactions. Modifications to the pyrrolopyridine scaffold can significantly alter its biological activity and pharmacokinetic properties. For instance, substituents at specific positions can enhance selectivity towards certain enzymes or improve metabolic stability .

Synthesis Approaches:

  • Ring Formation: The synthesis often involves forming the pyrrole and pyridine rings separately before fusing them.

  • Substitution Reactions: Chlorine substitution at the 4-position can be achieved through various halogenation methods.

Research Findings and Future Directions

Research on 1H-Pyrrolo[3,4-c]pyridin-3(2H)-one and related compounds highlights the importance of structural modifications in achieving desired biological activities. Future studies should focus on optimizing these modifications to enhance therapeutic potential while minimizing side effects.

Key Research Directions:

  • Structure-Activity Relationship (SAR) Studies: Investigating how different substituents affect biological activity.

  • Pharmacokinetic Optimization: Improving metabolic stability and bioavailability.

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